Trandolapril is an ethyl ester prodrug of a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, trandolaprilat. [] It is classified as a long-acting ACE inhibitor. [] In scientific research, trandolapril is used to investigate the renin-angiotensin system's role in various physiological and pathological processes, particularly related to hypertension and cardiovascular disease.
Trandolapril is derived from the amino acid L-alanine and octahydroindole-2-carboxylic acid. It belongs to the class of medications known as angiotensin-converting enzyme inhibitors, which are widely used to manage cardiovascular diseases. The compound was first introduced in the 1990s and is marketed under various brand names, including Mavik.
The synthesis of trandolapril involves several key steps:
Trandolapril has a complex molecular structure characterized by its octahydroindole core and carboxylic acid functionality. The chemical formula is , with a molecular weight of approximately 434.54 g/mol.
The three-dimensional conformation of trandolapril can be elucidated using X-ray crystallography, which provides insights into its stereochemistry and spatial arrangement .
Trandolapril participates in various chemical reactions during its synthesis:
Trandolapril functions primarily through its active metabolite, trandolaprilat, which inhibits angiotensin-converting enzyme. This inhibition leads to:
Trandolapril is primarily utilized in clinical settings for managing hypertension and heart failure. Its role as an angiotensin-converting enzyme inhibitor makes it valuable for:
In addition to its therapeutic applications, trandolapril serves as a model compound in pharmaceutical research focused on drug formulation, stability studies, and pharmacokinetics.
Through these analyses, trandolapril exemplifies a well-studied pharmaceutical compound with significant implications for cardiovascular health management.
Trandolapril emerged from the evolution of angiotensin-converting enzyme (ACE) inhibitors, originating from the discovery that viper venom (Bothrops jararaca) contained bradykinin-potentiating peptides. This led to the development of teprotide, the first ACE-inhibiting peptide, and subsequently to orally active agents. Captopril (1975) was the first orally available sulfhydryl-containing ACE inhibitor, but its side effect profile drove research toward non-sulfhydryl alternatives [1]. Trandolapril, patented in 1981 and approved in 1993, belongs to this second generation of ACE inhibitors characterized by a non-sulfhydryl moiety. Its chemical structure features a cyclohexane ring and ethyl ester prodrug design, distinguishing it from sulfhydryl-containing predecessors like captopril [6] [8].
The absence of a sulfhydryl group confers distinct pharmacological advantages:
Table 1: Structural and Pharmacokinetic Comparison of Key ACE Inhibitors
Compound | Chemical Group | Prodrug | Active Metabolite | Relative ACE Binding Affinity |
---|---|---|---|---|
Captopril | Sulfhydryl | No | N/A | 1.0 (Reference) |
Enalapril | Carboxyl | Yes | Enalaprilat | 1.6 |
Trandolapril | Carboxyl | Yes | Trandolaprilat | 12.5 |
Ramipril | Carboxyl | Yes | Ramiprilat | 5.8 |
Trandolapril significantly expanded the clinical applications of ACE inhibitors beyond hypertension. Its development coincided with a paradigm shift toward targeting tissue renin-angiotensin-aldosterone systems (RAAS), particularly in cardiovascular remodeling [2] [7].
Cardioprotective Mechanisms
Pivotal Clinical Evidence: The TRACE Study
The Trandolapril Cardiac Evaluation (TRACE) trial (1990–1992) established trandolapril’s mortality benefit in 1,749 patients with left ventricular dysfunction (ejection fraction ≤35%) post-acute myocardial infarction. Key outcomes over 24–50 months included:
Table 2: Key Outcomes from the TRACE Study
Endpoint | Trandolapril Group (%) | Placebo Group (%) | Relative Risk Reduction (95% CI) | p-value |
---|---|---|---|---|
All-cause mortality | 34.7 | 42.3 | 0.78 (0.67–0.91) | 0.001 |
Cardiovascular mortality | 25.8 | 32.9 | 0.75 (0.63–0.89) | 0.001 |
Sudden cardiac death | 12.0 | 15.2 | 0.76 (0.59–0.98) | 0.03 |
Progression to severe heart failure | 14.6 | 20.8 | 0.71 (0.56–0.89) | 0.003 |
Notably, trandolapril reduced atrial fibrillation incidence (2.8% vs. 5.3% in placebo), a finding attributed to its effects on atrial remodeling [1]. However, unlike earlier ACE inhibitors evaluated primarily for symptom relief, trandolapril showed a neutral effect on exercise tolerance and NYHA functional class despite mortality benefits, underscoring its disease-modifying rather than symptomatic role [5].
Expanded Therapeutic Indications
Trandolapril’s development thus marked the transition from purely hemodynamic ACE inhibition to organ-protective strategies, influencing subsequent trials exploring neurohormonal modulation in cardiovascular disease [2] [3].
Table 3: Standard Nomenclature for Trandolapril
Designation Type | Name |
---|---|
Systematic IUPAC | (2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid |
CAS Registry | 87679-37-6 |
Molecular Formula | C₂₄H₃₄N₂O₅ |
Brand Names | Mavik®, Gopten®, Udrik® |
DB Accession Number | DB00519 (DrugBank) |
InChI Key | VXFJYXUZANRPDJ-WTNASJBWSA-N |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1